4-Chlorobenzenehydroxamic acid
Overview
Description
4-Chlorobenzenehydroxamic acid is not directly mentioned in the provided papers, but related compounds and their chemical properties, synthesis, and applications are discussed. These compounds are often used as intermediates in the synthesis of various heterocyclic compounds, which are important in drug discovery and other chemical applications.
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions, starting from commercially available building blocks. For instance, 4-Chloro-2-fluoro-5-nitrobenzoic acid is used as a starting material in heterocyclic oriented synthesis (HOS) to prepare substituted nitrogenous heterocycles, including benzimidazoles and quinoxalinones . Similarly, 4-chlorobenzaldehyde is synthesized through the Sommelet reaction, which involves the reaction of 4-chlorobenzylic chloride with urotropine . These methods highlight the versatility of chlorinated benzene compounds as precursors in organic synthesis.
Molecular Structure Analysis
The molecular structure of related chlorobenzene compounds has been studied using various analytical techniques. For example, the crystal structure of 4-chlorobenzylammonium nitrate shows that the phenyl ring and the nitro group are coplanar, with the aminomethyl substituent lying out of the plane of the aromatic ring . The molecular geometry and intermolecular interactions significantly influence the crystal packing and properties of these compounds.
Chemical Reactions Analysis
Chlorobenzene derivatives participate in a range of chemical reactions. The presence of a chloro substituent on the benzene ring makes these compounds reactive towards nucleophilic substitution, which is a key step in the synthesis of various heterocyclic compounds . Additionally, the Knoevenagel condensation reaction is used to synthesize ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate from 4-chlorobenzaldehyde, demonstrating the reactivity of the aldehyde group in these molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorobenzene derivatives are influenced by their molecular structure. For instance, the presence of an OH group in 4-chloro-2′-hydroxy-4′-alkoxyazobenzenes leads to a lowering of the crystallization temperature and an extension of the smectic A phase in liquid crystals . The study of IR spectra and DFT calculations provides insights into the orientation of molecules in different phases . These properties are crucial for the application of these compounds in materials science and pharmaceuticals.
Scientific Research Applications
Environmental Contamination and Remediation
Research has identified chlorobenzenes as toxic, persistent environmental contaminants that accumulate in the food chain. The only known microbial transformation of higher chlorinated benzenes, such as 1,2,3,5-tetrachlorobenzene, under anaerobic conditions involves reductive dechlorination to lower chlorinated benzenes, which can then be mineralized by aerobic bacteria. This process highlights the potential for bioremediation strategies in addressing chlorobenzene pollution (Adrian et al., 2000).
Industrial and Chemical Processes
Chlorobenzenes, including 4-chlorobenzene derivatives, have been extensively used in various industrial applications and as intermediates for chemical synthesis. They are involved in producing dyes, organic chemicals, and pesticides, indicating their significance in chemical manufacturing processes (Morita, 1977).
Analytical and Detection Methods
Studies have developed methodologies for detecting and analyzing chlorobenzene compounds in environmental samples, showcasing the importance of monitoring these pollutants. Techniques such as high-performance liquid chromatography have been described for determining chlorobenzene metabolites, highlighting the analytical applications of understanding chlorobenzene distribution and metabolism in biological and environmental systems (Ogata & Shimada, 1983; Ogata & Shimada, 1983).
Synthesis and Material Science
The synthesis of azobenzenes, including those derived from chlorobenzenes, has been highlighted for their applications in molecular materials. Azobenzenes function as molecular switches due to their efficient cis-trans isomerization under appropriate radiation, demonstrating the role of chlorobenzene derivatives in developing advanced materials and chemical sensors (Merino, 2011).
Future Directions
While specific future directions for 4-Chlorobenzenehydroxamic acid were not found, the field of catalytic chemistry, which includes the study of such compounds, is expected to play a crucial role in sustainable economic development . The valorization of lignin, a large source of bio-aromatics, into high-value products is one of the foremost challenges in current biorefinery research .
properties
IUPAC Name |
4-chloro-N-hydroxybenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c8-6-3-1-5(2-4-6)7(10)9-11/h1-4,11H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DODOQPRLYSBBHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90167111 | |
Record name | 4-Chlorobenzenehydroxamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90167111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-N-hydroxybenzamide | |
CAS RN |
1613-88-3 | |
Record name | p-Chlorobenzohydroxamic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1613-88-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chlorobenzenehydroxamic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001613883 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Chlorobenzenehydroxamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90167111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-N-hydroxybenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-CHLOROBENZENEHYDROXAMIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FGV74DKB7G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
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